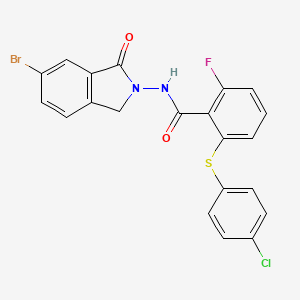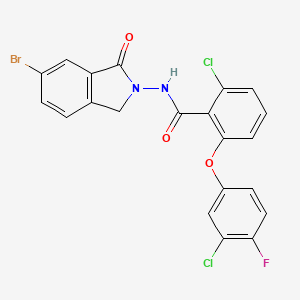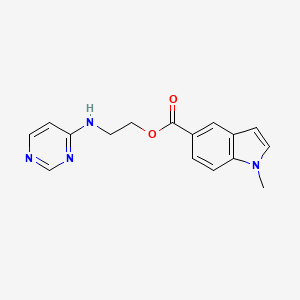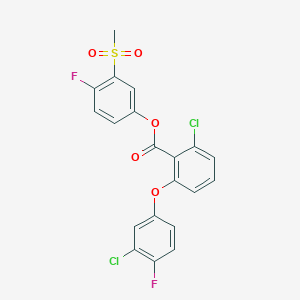
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide is a synthetic compound that has gained significant interest in scientific research. It is a potent inhibitor of a specific enzyme, which has led to its investigation for potential therapeutic applications.
作用機序
The mechanism of action of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves the inhibition of a specific enzyme called 15-lipoxygenase. This enzyme is involved in the production of inflammatory mediators and is implicated in the development of various diseases. By inhibiting this enzyme, the compound can reduce inflammation and potentially halt the progression of diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to reduce the production of inflammatory mediators and inhibit the growth of cancer cells. This compound has also been shown to have antiviral activity and can potentially be used to treat viral infections.
実験室実験の利点と制限
The advantages of using 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide in lab experiments include its potent inhibitory effects on 15-lipoxygenase and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the investigation of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in vivo.
2. Investigation of the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases.
3. Development of novel analogs of this compound with improved potency and selectivity.
4. Investigation of the potential use of this compound as an antiviral agent.
5. Exploration of the potential use of this compound in combination with other drugs for enhanced therapeutic effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research. Its potent inhibitory effects on 15-lipoxygenase and potential therapeutic applications make it a promising candidate for further investigation. However, further studies are needed to determine its safety and efficacy in vivo, and to explore its potential use in the treatment of various diseases.
合成法
The synthesis of 2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide involves several steps. The first step is the preparation of 4-chlorothiophenol, which is then reacted with 4,4-dimethyl-2-oxooxolane-3-carbonyl chloride to form the intermediate compound. This intermediate is then reacted with 6-fluoro-2-nitroaniline to form the final product.
科学的研究の応用
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide has been investigated for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme that is involved in the development of cancer, inflammation, and neurodegenerative diseases. This compound has also been studied for its potential use as an antiviral agent.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(4,4-dimethyl-2-oxooxolan-3-yl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S/c1-19(2)10-25-18(24)16(19)22-17(23)15-13(21)4-3-5-14(15)26-12-8-6-11(20)7-9-12/h3-9,16H,10H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEDXXYQDHLJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)C1NC(=O)C2=C(C=CC=C2SC3=CC=C(C=C3)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)sulfanyl-N-(2,3-dihydrofuro[2,3-b]pyridin-5-yl)-6-fluorobenzamide](/img/structure/B7432838.png)

![N-[3,3-dimethyl-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]butyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7432853.png)
![3-Methyl-5-[(2-pyridin-2-ylsulfanylacetyl)amino]benzamide](/img/structure/B7432856.png)

![N-[(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-yl]-2-(4-chlorophenyl)sulfanyl-6-fluorobenzamide](/img/structure/B7432876.png)
![2-(4-chlorophenyl)sulfanyl-6-fluoro-N-(7-oxo-6-azaspiro[3.4]octan-2-yl)benzamide](/img/structure/B7432887.png)

![Methyl 4-[[2-(4-chlorophenyl)sulfanyl-6-fluorobenzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432901.png)
![Methyl 4-[2-[(2-acetamidopyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B7432903.png)
![Methyl 4-[[2-chloro-6-(3-chloro-4-fluorophenoxy)benzoyl]amino]-1,1-dioxothiolane-2-carboxylate](/img/structure/B7432909.png)
![2-oxo-N-[3-(2-oxo-1H-imidazol-3-yl)phenyl]-1,3-oxazinane-4-carboxamide](/img/structure/B7432910.png)

